molecular formula C21H28OS B14006548 2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol CAS No. 17258-84-3

2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol

Cat. No.: B14006548
CAS No.: 17258-84-3
M. Wt: 328.5 g/mol
InChI Key: KQPYUXWQANMRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol is an organic compound with the molecular formula C27H32O3S. It is a derivative of phenol, characterized by the presence of tert-butyl groups and a phenylsulfanyl methyl group. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-di-tert-butylphenol with a phenylsulfanyl methylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs Friedel-Crafts alkylation techniques, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The phenylsulfanyl group can be reduced to a thiol.

    Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens can be used under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of thiols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

    Industry: Used in the stabilization of fuels and lubricants to prevent oxidation.

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic group plays a crucial role in this process, while the tert-butyl groups provide steric hindrance, enhancing the stability of the compound. The phenylsulfanyl group further contributes to its antioxidant activity by stabilizing the phenoxyl radical formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Similar antioxidant properties but lacks the phenylsulfanyl group.

    Butylated hydroxytoluene (BHT): Widely used antioxidant with similar tert-butyl groups but different overall structure.

    2,6-Di-tert-butyl-4-methylphenol: Another antioxidant with a methyl group instead of the phenylsulfanyl group.

Uniqueness

2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol stands out due to the presence of the phenylsulfanyl group, which enhances its antioxidant properties and provides additional stability compared to similar compounds .

Properties

CAS No.

17258-84-3

Molecular Formula

C21H28OS

Molecular Weight

328.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-(phenylsulfanylmethyl)phenol

InChI

InChI=1S/C21H28OS/c1-20(2,3)17-12-15(13-18(19(17)22)21(4,5)6)14-23-16-10-8-7-9-11-16/h7-13,22H,14H2,1-6H3

InChI Key

KQPYUXWQANMRLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.